2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Overview
Description
2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is an organic compound with the molecular formula C12H4Cl2N2O. It is commonly used as a building block in the synthesis of various organic materials, particularly in the field of organic electronics . This compound is known for its stability and reactivity, making it a valuable intermediate in chemical synthesis.
Mechanism of Action
Target of Action
It is used as a building block to prepare non-fullerene acceptors (nfas) for highly efficient non-fullerene organic solar cells (nfoscs) .
Mode of Action
The compound is a strong electron-withdrawing molecule . It can react with aldehydes through the Knoevenagel condensation reaction, which allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .
Biochemical Pathways
Its role in the preparation of nfas suggests that it may influence the electron transport pathways in organic solar cells .
Pharmacokinetics
Its physical properties such as density (16±01 g/cm3), boiling point (4817±450 °C at 760 mmHg), and flash point (2451±287 °C) are known .
Result of Action
Its use in the preparation of nfas for nfoscs suggests that it contributes to the efficiency of these solar cells .
Action Environment
Its storage temperature is recommended to be at room temperature , suggesting that it may be stable under normal environmental conditions.
Preparation Methods
The synthesis of 2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the bromination of indene using N-bromosuccinimide (NBS), followed by a reaction with a carbamate to form the corresponding dinitrile . The reaction conditions usually require a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Scientific Research Applications
2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications:
Biology: The compound is used in the development of fluorescent dyes and bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can be compared with other similar compounds such as:
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound has fluorine atoms instead of chlorine, which can affect its electronic properties and reactivity.
2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: The presence of bromine atoms can lead to different reactivity patterns and applications.
2-(5,6-Diiodo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Iodine atoms can significantly alter the compound’s properties, making it suitable for specific applications in organic synthesis.
These comparisons highlight the uniqueness of this compound in terms of its stability, reactivity, and applications in various fields.
Properties
IUPAC Name |
2-(5,6-dichloro-3-oxoinden-1-ylidene)propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2N2O/c13-10-1-8-7(6(4-15)5-16)3-12(17)9(8)2-11(10)14/h1-2H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESGZDMIABVRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2197167-50-1 | |
Record name | (5,6-DiChloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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